molecular formula C12H17N3O2 B1299497 N-(2-methoxyphenyl)piperazine-1-carboxamide CAS No. 842971-21-5

N-(2-methoxyphenyl)piperazine-1-carboxamide

Cat. No. B1299497
M. Wt: 235.28 g/mol
InChI Key: KNHZEKUNXNECCN-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)piperazine-1-carboxamide is a chemical compound that is part of a broader class of piperazine derivatives. These compounds are of significant interest in medicinal chemistry due to their potential therapeutic applications. Piperazine derivatives are known to interact with various biological targets, including dopamine receptors, which are implicated in numerous neurological disorders.

Synthesis Analysis

The synthesis of piperazine derivatives, such as those described in the provided papers, involves the preparation of arylcarboxamides with specific substituents that confer selectivity towards dopamine D3 receptors (D3Rs) over dopamine D2 receptors (D2Rs). The presence of a carbonyl group in the amide linker is crucial for maintaining high affinity at D3Rs, as demonstrated by the dramatic reduction in binding affinities when this group is absent .

Molecular Structure Analysis

The molecular structure of piperazine derivatives can be quite complex, as evidenced by the title compound in one of the papers, which contains multiple rings, including a piperazine ring, a pyrimidine ring, and a quinoline ring system. The piperazine ring typically adopts a chair conformation, and the spatial arrangement of the other rings can be described by their dihedral angles, which affect the overall shape and properties of the molecule .

Chemical Reactions Analysis

Piperazine derivatives can act as catalysts in chemical reactions, such as the hydrosilylation of N-aryl imines. The presence of specific functional groups, such as the arene sulfonyl group, can be critical for achieving high enantioselectivity in these reactions. The ability to catalyze reactions with high yields and enantioselectivities makes these compounds valuable in synthetic organic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. For instance, the presence of strongly dipolar groups can affect the supramolecular organization in the crystals of these compounds. The crystal packing can be characterized by specific hydrogen bonding patterns and arene interactions, which can differ depending on the polarity and arrangement of the substituents .

Scientific Research Applications

Neuropharmacology and Imaging

  • Serotonin Receptor Imaging : Analogues of N-(2-methoxyphenyl)piperazine-1-carboxamide have been developed as positron emission tomography (PET) tracers for imaging serotonin 5-HT1A receptors. These derivatives, such as in the study by García et al. (2014), offer promising tools for the improved in vivo quantification of 5-HT1A receptors, crucial for understanding neuropsychiatric disorders (García et al., 2014).

Antimicrobial Research

  • Bacterial Persister Cells : A derivative, 3-[4-(4-methoxyphenyl)piperazin-1-yl]piperidin-4-yl biphenyl-4-carboxylate (C10), has shown selective lethality towards bacterial persister cells that withstand antibiotic treatment, presenting a novel approach to combat antibiotic resistance without affecting normal antibiotic-sensitive cells (Kim et al., 2011).

Cancer Research

  • Anticancer Properties : Certain derivatives have demonstrated apoptosis-inducing effects on cancer cells by downregulating Bcl-2 protein levels and causing G2/M cell cycle arrest, suggesting their potential as anticancer agents. The interaction with p68 RNA helicase indicates a novel mechanism of action relevant to cancer progression (Lee et al., 2013).

Chemical Synthesis and Analysis

  • Automated Flow Preparation : Enabling methods for the automated flow preparation of related carboxamide compounds have been developed, illustrating advances in synthetic chemistry techniques for efficient and scalable production. This approach underscores the importance of technological integration in chemical synthesis (Ingham et al., 2014).

Safety And Hazards

“N-(2-methoxyphenyl)piperazine-1-carboxamide” is classified as causing serious eye damage and skin corrosion . It is recommended to avoid breathing it, wash skin thoroughly after handling, wear protective gloves/clothing/eye protection/face protection, and call a poison center or doctor immediately if exposed or concerned .

Future Directions

Recent developments in the synthesis of piperazine derivatives, including “N-(2-methoxyphenyl)piperazine-1-carboxamide”, have focused on new methods such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . These developments suggest promising future directions for research and application of this compound.

properties

IUPAC Name

N-(2-methoxyphenyl)piperazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-17-11-5-3-2-4-10(11)14-12(16)15-8-6-13-7-9-15/h2-5,13H,6-9H2,1H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNHZEKUNXNECCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxyphenyl)piperazine-1-carboxamide

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